1-Oxa-8-azaspiro[4.5]decane

FAAH inhibition spirocyclic cores kinact/Ki

1-Oxa-8-azaspiro[4.5]decane (CAS 176-92-1) is a heterocyclic spiro compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol. It serves as a privileged scaffold in medicinal chemistry, underpinning multiple bioactive compound series.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 176-92-1
Cat. No. B089799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-8-azaspiro[4.5]decane
CAS176-92-1
Synonyms1-Oxa-8-azaspiro[4.5]decane
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC2(CCNCC2)OC1
InChIInChI=1S/C8H15NO/c1-2-8(10-7-1)3-5-9-6-4-8/h9H,1-7H2
InChIKeyKVYOWXUQJLOCIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxa-8-azaspiro[4.5]decane (CAS 176-92-1): Core Scaffold Data for Procurement Decisions


1-Oxa-8-azaspiro[4.5]decane (CAS 176-92-1) is a heterocyclic spiro compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol [1]. It serves as a privileged scaffold in medicinal chemistry, underpinning multiple bioactive compound series. Its structural core is characterized by a fused tetrahydrofuran and piperidine ring system, which confers distinct conformational and pharmacophoric properties [2]. This scaffold has been validated as a lead for targeting the sigma-1 (σ1) receptor, the M1 muscarinic acetylcholine receptor, and fatty acid amide hydrolase (FAAH), establishing its broad utility across neurological, analgesic, and anti-inflammatory therapeutic areas [3][4].

Why 1-Oxa-8-azaspiro[4.5]decane Cannot Be Replaced by Generic Spiro Analogs


The 1-oxa-8-azaspiro[4.5]decane scaffold exhibits target-specific potency profiles that are not shared by close structural analogs or other spirocyclic cores. Substitution of the oxygen in the tetrahydrofuran ring, alteration of ring size, or removal of the spiro junction can drastically alter or abolish binding affinity, selectivity, and functional activity across multiple validated targets including σ1 receptors, M1 muscarinic receptors, and FAAH [1][2][3]. For instance, in a comparative FAAH inhibitor screen, the 1-oxa-8-azaspiro[4.5]decane core clearly outperformed other spirocyclic scaffolds, including 1-oxa-7-azaspiro[4.4]nonane, 2-oxa-7-azaspiro[4.4]nonane, and 1-oxa-8-azaspiro[5.5]undecane [1]. These quantitative performance gaps underscore the non-fungible nature of this specific scaffold for research and development applications.

Quantitative Differentiation: How 1-Oxa-8-azaspiro[4.5]decane-Based Compounds Compare to Closest Analogs


Superior FAAH Inhibitory Potency Distinguishes 1-Oxa-8-azaspiro[4.5]decane Core from Other Spirocyclic Scaffolds

In a comparative study of spirocyclic cores for FAAH inhibition, the 1-oxa-8-azaspiro[4.5]decane core demonstrated kinact/Ki potency values greater than 1500 M⁻¹ s⁻¹. This performance clearly distinguished it from other spirocyclic cores, which exhibited significantly lower potency, establishing the 1-oxa-8-azaspiro[4.5]decane scaffold as a lead structure for further medicinal chemistry optimization [1].

FAAH inhibition spirocyclic cores kinact/Ki pain and inflammation

Nanomolar σ1 Receptor Affinity and Selectivity Profile of 1-Oxa-8-azaspiro[4.5]decane Derivatives

A series of 1-oxa-8-azaspiro[4.5]decane derivatives exhibited nanomolar affinity for σ1 receptors, with Ki(σ1) values ranging from 0.47 nM to 12.1 nM, and demonstrated moderate selectivity over σ2 receptors (Ki(σ2)/Ki(σ1) ratio of 2 to 44) [1]. A specific analog, Compound 8 from this series, was selected for radiolabeling due to its optimal selectivity profile within this set [1]. In contrast, a closely related 1,4-dioxa-8-azaspiro[4.5]decane derivative (5a) showed a σ1 Ki of 5.4 ± 0.4 nM with a 30-fold selectivity over σ2 receptors and a 1404-fold selectivity over the vesicular acetylcholine transporter [2].

sigma-1 receptor binding affinity selectivity radioligands

Functional M1 Agonist Selectivity: Quantified Separation from Cholinergic Side Effects Compared to RS86

A 1-oxa-8-azaspiro[4.5]decane derivative, specifically the 3-methylene analog (compound 29, later known as YM796), displayed preferential affinity for M1 receptors over M2 receptors and exhibited potent antiamnesic activity that was sufficiently separated from hypothermia-inducing activity—an index of cholinergic side effects—when compared to the reference compound RS86 [1]. (+/-)-YM796 reversed cognitive impairment in nucleus basalis magnocellularis-lesioned rats at an oral dose of 0.031 mg/kg, more effectively than RS86 and AF102B, while also demonstrating weaker induction of tremor and hypothermia, which are mediated by M2 and/or M3 receptors [2].

M1 muscarinic agonist selectivity Alzheimer's disease YM796

Sustained In Vivo Target Engagement: FAAH Inhibition Maintained >6 Hours

In a preliminary in vivo assessment, inhibitors based on the 1-oxa-8-azaspiro[4.5]decane scaffold raised endogenous brain levels of anandamide and other FAAH substrates in mice upon intraperitoneal administration. Notably, the elevations of these signaling lipids were maintained for more than 6 hours, indicating that the inhibitors effectively reached and remained active in the brain, inhibiting FAAH for a sustained period [1]. While a direct comparator is not provided in the abstract, the sustained duration of action (>6 h) is a quantifiable benchmark for in vivo efficacy.

FAAH inhibition in vivo efficacy brain penetration sustained activity

Species-Dependent Oral Bioavailability of YM796: A Key Pharmacokinetic Differentiator

The oral bioavailability of the 1-oxa-8-azaspiro[4.5]decane derivative YM796 was found to be species-dependent: 3.4% in rats and 16.1% in dogs at a 1 mg/kg dose [1]. This contrasts with compounds that may exhibit more consistent cross-species absorption. The nonlinear first-pass hepatic metabolism of YM796 was characterized, with Km and Vmax values established for rats (Km = 13.4 μM, Vmax = 520 nmol/min/g liver), dogs (Km1 = 8.1 μM, Km2 = 890 μM, Vmax1 = 10.9 nmol/min/g liver, Vmax2 = 570 nmol/min/g liver), and humans (Km1 = 1.7 μM, Km2 = 650 μM, Vmax1 = 1.3 nmol/min/g liver, Vmax2 = 79 nmol/min/g liver) [2].

pharmacokinetics bioavailability YM796 species differences

In Vivo Brain Uptake and Specific σ1 Receptor Binding Demonstrated by [18F]8 PET Tracer

The 1-oxa-8-azaspiro[4.5]decane-based radioligand [18F]8 demonstrated high initial brain uptake at 2 minutes post-injection in mice. Pretreatment with the σ1 receptor ligand SA4503 resulted in a significant reduction in the brain-to-blood ratio by 70-75% at 30 minutes, confirming specific binding to σ1 receptors in vivo. Ex vivo autoradiography further showed high accumulation of the radiotracer in σ1 receptor-rich brain areas [1]. While a direct comparator is not provided in this abstract, the specific blocking with SA4503 validates the tracer's target engagement in vivo.

sigma-1 receptor PET imaging brain uptake biodistribution

High-Value Applications of 1-Oxa-8-azaspiro[4.5]decane Based on Quantitative Evidence


Lead Scaffold for Potent FAAH Inhibitor Development

Based on the demonstrated kinact/Ki potency > 1500 M⁻¹ s⁻¹ [1], this scaffold is ideally suited for medicinal chemistry programs targeting FAAH inhibition for pain, inflammation, or mood disorder therapeutics. The sustained >6-hour in vivo elevation of anandamide [1] further supports its use in models requiring prolonged target engagement.

Development of Selective σ1 Receptor PET Imaging Agents

Derivatives of 1-oxa-8-azaspiro[4.5]decane have shown nanomolar σ1 affinity (Ki 0.47-12.1 nM) with quantifiable selectivity over σ2 receptors [1]. The demonstrated high initial brain uptake and specific binding of [18F]8, with a 70-75% reduction in brain-to-blood ratio upon SA4503 pretreatment [1], make this scaffold a strong candidate for developing σ1 receptor-targeted PET tracers for neuroimaging and oncology applications.

Selective M1 Muscarinic Agonist for Cognitive Disorder Research

The scaffold has yielded compounds like YM796 that demonstrate functional M1 selectivity, with oral efficacy in reversing cognitive impairment at 0.031 mg/kg and a favorable separation from cholinergic side effects compared to RS86 [1][2]. This profile is directly relevant to Alzheimer's disease and other cognitive disorder models where minimizing peripheral side effects is paramount.

Pharmacokinetic Profiling and Species Translation Studies

The well-characterized species-specific pharmacokinetics of the derivative YM796, including oral bioavailability in rats (3.4%) and dogs (16.1%) and detailed hepatic metabolism parameters [1][2], make this scaffold a useful tool for studies on first-pass metabolism and species scaling in drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Oxa-8-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.